Methyl 2-amino-5-butylbenzoate
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Overview
Description
Methyl 2-amino-5-butylbenzoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with an amino group at the 2-position and a butyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-butylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-butylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-butylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-amino-5-butylbenzyl alcohol.
Substitution: Nitrated or halogenated derivatives of the compound.
Scientific Research Applications
Methyl 2-amino-5-butylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-butylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group may undergo hydrolysis in biological systems, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- Methyl 2-amino-5-methylbenzoate
- Methyl 2-amino-5-ethylbenzoate
- Methyl 2-amino-5-propylbenzoate
Comparison: Methyl 2-amino-5-butylbenzoate is unique due to the presence of the butyl group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs. The longer alkyl chain in the butyl derivative may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 2-amino-5-butylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-9-6-7-11(13)10(8-9)12(14)15-2/h6-8H,3-5,13H2,1-2H3 |
InChI Key |
ZPMOVEOMCPUFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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